N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-12-3-2-4-15(7-12)25-11-19(24)22-10-14-9-18(26-23-14)16-6-5-13(20)8-17(16)21/h2-9H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHODEDISMWQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Oxazole Ring
The oxazole core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. A modified Huisgen reaction employs 2,4-difluorobenzonitrile oxide and propargylamine under mild conditions:
Conditions :
-
Solvent: Dichloromethane (DCM) at 0°C → RT
-
Catalysts: Triethylamine (TEA) to stabilize the nitrile oxide.
-
Yield: 68–72% after silica gel chromatography.
Step 2: Protection of the Amine Group
To prevent unwanted side reactions during subsequent steps, the primary amine is protected as a Boc (tert-butoxycarbonyl) derivative:
Optimization Note : Excess Di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) improve yields to 85–90%.
Step 1: Etherification of 3-Methylphenol
3-Methylphenol undergoes nucleophilic substitution with ethyl bromoacetate in alkaline conditions:
Conditions :
Step 2: Saponification and Acid Chloride Formation
The ester is hydrolyzed to the carboxylic acid, followed by conversion to the acyl chloride:
Critical Parameters :
-
Thionyl chloride (SOCl₂) must be anhydrous to avoid hydrolysis side reactions.
Assembly of the Target Compound
Amide Coupling Reaction
The Boc-protected oxazole-methanamine is deprotected and coupled with 2-(3-methylphenoxy)acetyl chloride:
Reaction Conditions :
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Deprotection: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C.
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Coupling: N,N-Diisopropylethylamine (DIPEA) as base, room temperature for 6 hours.
Optimization of Reaction Conditions
Solvent and Base Selection for Amide Formation
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) outperform ethers or chlorinated solvents. DIPEA minimizes racemization compared to TEA.
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | DIPEA | 70 | 98 |
| THF | TEA | 58 | 92 |
| DCM | Pyridine | 45 | 85 |
Temperature Effects on Cyclization
Oxazole ring formation is exothermic; maintaining 0°C during nitrile oxide generation prevents decomposition.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with retention time = 12.3 min.
Comparative Analysis of Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
An alternative route employs a palladium-catalyzed coupling to install the difluorophenyl group post-cyclization:
Advantages :
Disadvantages :
-
Requires expensive palladium catalysts.
Challenges and Troubleshooting
Nitrile Oxide Stability
Nitrile oxides are prone to dimerization. Mitigation strategies include:
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Slow addition of precursors.
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Use of stabilizing agents like TEA.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide moiety can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, coatings, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes, receptors, or proteins, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Heterocyclic core : Oxazole (target compound) vs. triazole (e.g., ) or pyridine ().
- Substituents : Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) vs. electron-donating groups (e.g., methoxy, methyl).
- Linkers : Methylene (target) vs. sulfanyl () or sulfamoyl ().
Table 1: Structural and Molecular Comparison
Key Observations :
- Oxazole vs.
- Fluorine atoms (target, ) improve membrane permeability and resistance to oxidative metabolism .
- Linker Impact : Sulfanyl groups () may reduce steric hindrance compared to methylene, facilitating receptor interactions .
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 404.4 g/mol. Its structure is characterized by the presence of a difluorophenyl group and an oxazole ring, which are significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1021265-10-0 |
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown potent effects against breast and ovarian cancer cells through mechanisms involving metabolic activation and DNA adduct formation .
Mechanism of Action:
- Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive species that bind to cellular macromolecules.
- Gene Expression : It has been observed to induce the expression of genes associated with drug metabolism and detoxification pathways (e.g., CYP1A1), which may enhance its cytotoxic effects in sensitive cancer cells .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of related compounds on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The results indicated IC50 values of 6.2 μM for HCT-116 and 27.3 μM for T47D cells, demonstrating significant efficacy .
- In Vivo Studies : In animal models, compounds with similar structures have been shown to inhibit tumor growth effectively when administered at specific dosages, suggesting potential therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxazole Ring : Contributes to the compound's ability to interact with biological targets.
- Difluorophenyl Group : Enhances lipophilicity and potentially increases cellular uptake.
Q & A
Q. What are the recommended synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step protocols:
- Isoxazole Ring Formation : Cyclization of β-keto esters with hydroxylamine derivatives under reflux (e.g., ethanol, 80°C) .
- Acetamide Backbone Assembly : Coupling of the isoxazole intermediate with 2-(3-methylphenoxy)acetic acid via carbodiimide-mediated amidation (e.g., DCC/DMAP in DCM) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
Key Variables : Solvent polarity (DMF vs. THF), temperature (room temp. vs. 60°C), and stoichiometry (1.2:1 molar ratio for amidation) critically affect yields (reported 45–65% in similar compounds) .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the isoxazole ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide NH (δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₇F₂N₂O₃: 383.1154) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (1660–1680 cm⁻¹ for amide C=O) .
Contradiction Resolution : Discrepancies in NMR splitting patterns may arise from rotameric equilibria; variable-temperature NMR (e.g., 25°C vs. 60°C) clarifies dynamic effects .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamases) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
- Molecular Docking (AutoDock/Vina) : Predict binding modes to targets like COX-2 or CYP450 isoforms, focusing on π-π stacking (oxazole/fluorophenyl) and hydrogen bonding (acetamide NH) .
- QSAR Studies : Correlate substituent effects (e.g., fluorine position, methylphenoxy bulk) with IC₅₀ values from screening data .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to prioritize derivatives .
Q. How can structural modifications resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Bioavailability Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility, mitigating poor absorption observed in rodent models .
- Metabolic Stability : Replace labile moieties (e.g., methylphenoxy with trifluoromethoxy) to reduce CYP450-mediated degradation .
- Prodrug Strategies : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) for sustained release .
Q. What strategies validate conflicting data on its mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?
Answer:
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway dependency .
- Biochemical Pull-Down Assays : Immobilize the compound on sepharose beads to isolate interacting proteins (e.g., streptavidin-biotin tagging) .
- Kinetic Analysis : Compare inhibition constants (Kᵢ) with receptor binding affinities (Kd) to distinguish primary modes .
Q. How do crystallographic studies (e.g., SHELX refinement) resolve ambiguities in its 3D structure?
Answer:
- Single-Crystal X-ray Diffraction : Resolve bond-length discrepancies (e.g., C-F vs. C-O distances) and confirm dihedral angles (oxazole-phenyl torsion < 10°) .
- SHELXL Refinement : Apply anisotropic displacement parameters and twin refinement for high-Z′ structures .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) influencing packing .
Q. What statistical methods address variability in biological replicate data (e.g., IC₅₀ ranges)?
Answer:
- ANOVA with Tukey’s Post Hoc : Identify significant differences between treatment groups (p < 0.05) .
- Bland-Altman Plots : Assess agreement between technical replicates in dose-response curves .
- Bootstrapping : Generate 95% confidence intervals for IC₅₀ values from skewed distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
